molecular formula C9H11IO2 B13011964 (2-Iodo-3-methoxy-5-methylphenyl)methanol CAS No. 119650-45-2

(2-Iodo-3-methoxy-5-methylphenyl)methanol

Cat. No.: B13011964
CAS No.: 119650-45-2
M. Wt: 278.09 g/mol
InChI Key: XJQLATKVZYCYAC-UHFFFAOYSA-N
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Description

(2-Iodo-3-methoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C9H11IO2 It is a derivative of phenol, where the phenyl ring is substituted with iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-3-methoxy-5-methylphenyl)methanol typically involves the iodination of a methoxy-methylphenyl precursor. One common method includes the reaction of 3-methoxy-5-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Iodo-3-methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of 2-iodo-3-methoxy-5-methylbenzaldehyde.

    Reduction: Formation of 2-iodo-3-methoxy-5-methylbenzyl alcohol.

    Substitution: Formation of 2-azido-3-methoxy-5-methylphenylmethanol.

Scientific Research Applications

Chemistry: (2-Iodo-3-methoxy-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on phenolic compounds. It may also be used in the development of radiolabeled compounds for imaging studies.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may provide insights into the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Iodo-3-methoxy-5-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to target proteins. The methoxy and methyl groups can also affect the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

  • (2-Iodo-5-methoxyphenyl)methanol
  • (3-Iodo-6-methoxy-2-methylphenyl)methanol
  • (5-Iodo-2-methoxy-3-methylphenyl)methanol

Comparison: Compared to its analogs, (2-Iodo-3-methoxy-5-methylphenyl)methanol has a unique substitution pattern that can influence its chemical reactivity and biological activity. The position of the iodine, methoxy, and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

119650-45-2

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

(2-iodo-3-methoxy-5-methylphenyl)methanol

InChI

InChI=1S/C9H11IO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-4,11H,5H2,1-2H3

InChI Key

XJQLATKVZYCYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)I)CO

Origin of Product

United States

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